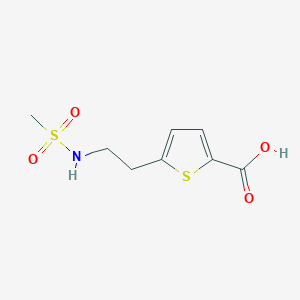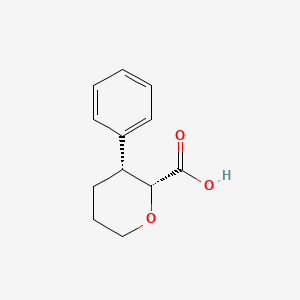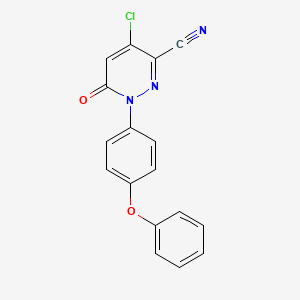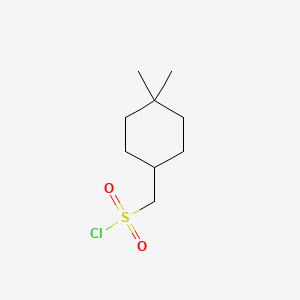![molecular formula C18H10ClFN2S B2857238 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile CAS No. 252059-87-3](/img/structure/B2857238.png)
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile, also known as 2C-F, is an analog of the phenethylamine class of psychoactive drugs. It is a synthetic compound that has seen a rise in popularity within the research community as a potential therapeutic agent for a variety of conditions, including anxiety, depression, and neurodegenerative diseases. 2C-F has been studied for its potential to interact with the serotonin and dopamine systems of the brain, and has been shown to possess a wide range of pharmacological effects.
Scientific Research Applications
Material Science Applications
- Polyimide Synthesis : Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including structures related to 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile, exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. These properties make them suitable for applications in optoelectronic devices (Tapaswi et al., 2015).
Chemistry Applications
- Kinetic Investigations : The hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which are chemically similar to the compound , has been studied in various aqueous and mixed aqueous-organic solutions. These studies are critical for understanding the reactivity and stability of such compounds in environmental and biological contexts (Dong et al., 2001).
- Novel Compound Synthesis : The synthesis of novel thiophene-containing compounds with potential anticancer properties has been reported. These compounds, which include sulfanyl and cyano functional groups, have been characterized and evaluated for their in vitro cytotoxic effects, demonstrating the diverse biological activities of such structures (Mabkhot et al., 2016).
Environmental Studies
- Sonochemical Degradation : The sonochemical degradation of aromatic organic pollutants, including chlorophenols and nitrophenols, in dilute aqueous solutions, has been explored. These studies show the potential of sonochemistry for the remediation of water contaminated with complex organic compounds, highlighting the environmental relevance of research on such chemicals (Goskonda et al., 2002).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMUOZBEOVNVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)


![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)



![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2857163.png)


![Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate](/img/structure/B2857168.png)


![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)